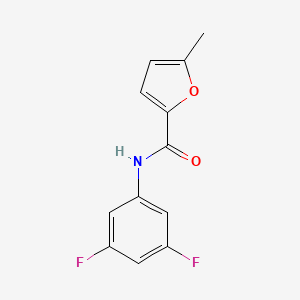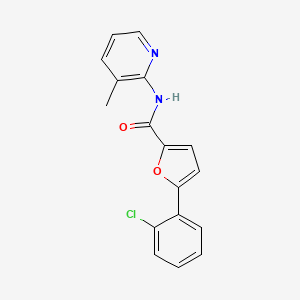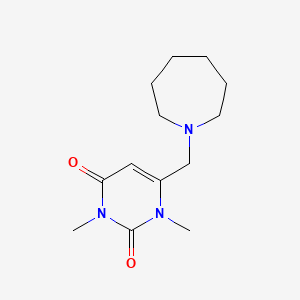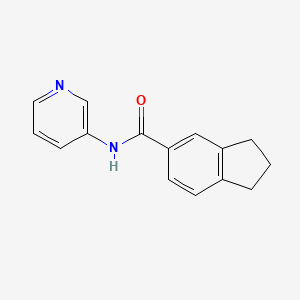
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been shown to interact with the endocannabinoid system, which is involved in various physiological processes, such as pain sensation, mood, appetite, and inflammation. In
Mechanism of Action
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are mainly found in the immune system and peripheral tissues. When (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone binds to these receptors, it activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release, gene expression, and cellular metabolism. This mechanism of action is similar to that of natural cannabinoids, such as tetrahydrocannabinol (THC), but (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have higher affinity and potency for the cannabinoid receptors.
Biochemical and Physiological Effects:
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects on the body. In animal studies, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been found to decrease pain sensation, reduce inflammation, and improve cognitive function. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in mood regulation, appetite, and memory. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and well-established synthesis method. However, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone also has some limitations, such as its potential toxicity at high doses, which may limit its use in vivo studies. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has a complex mechanism of action, which may make it challenging to interpret its effects in various experimental paradigms.
Future Directions
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has significant potential for future research in various fields, including pain management, neuroprotection, and cancer treatment. One future direction is to investigate the potential of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone as a therapeutic agent for neuropathic pain, which is a challenging condition to treat. Additionally, future studies may explore the potential of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone may be investigated for its potential to enhance the efficacy of chemotherapy in cancer treatment. Overall, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone is a promising compound that may have significant therapeutic applications in the future.
Synthesis Methods
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperidine, followed by the addition of 4-chlorobutyryl chloride. The resulting compound is then subjected to a series of purification steps to obtain a pure product. This synthesis method has been optimized to produce high yields of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone with high purity, making it a suitable compound for scientific research.
Scientific Research Applications
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-6-9(7-11-12(10)18-8-17-11)13(16)15-4-2-1-3-5-15/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDVDYWKZYPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)
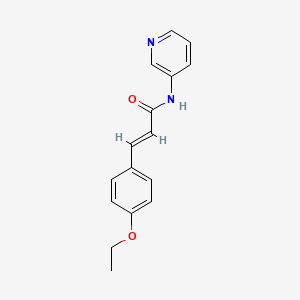
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
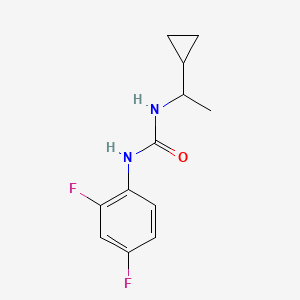
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)
